Felbamate Ethyl Impurity Felbamate Ethyl Impurity An impurity of Felbamate. Felbamate is an anticonvulsant, acting as an antagonist at the NMDA-associated glycine binding site.
Brand Name: Vulcanchem
CAS No.: 53054-24-3
VCID: VC0195911
InChI: InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)
SMILES:
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

Felbamate Ethyl Impurity

CAS No.: 53054-24-3

Cat. No.: VC0195911

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Felbamate Ethyl Impurity - 53054-24-3

Specification

CAS No. 53054-24-3
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name [2-(carbamoyloxymethyl)-2-phenylbutyl] carbamate
Standard InChI InChI=1S/C13H18N2O4/c1-2-13(8-18-11(14)16,9-19-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,16)(H2,15,17)
Standard InChI Key OIPWNQULJSLGCJ-UHFFFAOYSA-N
Canonical SMILES CCC(COC(=O)N)(COC(=O)N)C1=CC=CC=C1
Appearance White Solid

Introduction

Chemical Properties and Identification

Analytical Identification

Identification and quantification of Felbamate Ethyl Impurity typically involve chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). The compound exhibits characteristic retention behavior that enables its separation from the parent drug and other impurities. Various detection methods, including UV spectrophotometry and mass spectrometry, may be employed for its precise quantification .

Pharmaceutical Significance

Regulatory Perspective

Comparative Analysis with Other Felbamate Impurities

Felbamate Ethyl Impurity is one of several identified impurities associated with Felbamate. A comparative view of these impurities provides valuable insights into the degradation pathways and potential synthetic byproducts of the parent drug.

Known Felbamate Impurities

Table 1: Comparison of Major Felbamate Impurities

Impurity NameCAS NumberChemical Structure TypeSignificance
Felbamate Ethyl Impurity53054-24-32-ethyl-2-phenylpropane-1,3-diyl dicarbamateReference standard for quality control
Felbamate Dimer1796927-91-73,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamateProcess-related impurity
Felbamate Methyl Impurity22131-25-52-methyl-2-phenylpropane-1,3-diyl dicarbamateRelated substance for analytical testing
N-Aminocarbonyl Felbamate1797130-34-7Modified carbamate structureDegradation product

These impurities differ in their formation pathways and potential impact on drug quality. While the Ethyl Impurity might arise from variations in synthetic precursors, the Dimer is specifically identified as a process-related impurity formed during manufacturing .

Applications in Pharmaceutical Analysis

Method Development and Validation

Felbamate Ethyl Impurity standards are indispensable tools in developing and validating analytical methods for Felbamate. They enable analysts to:

  • Optimize chromatographic conditions for effective separation

  • Determine method specificity by ensuring resolution from other components

  • Establish system suitability parameters

  • Validate method performance characteristics such as accuracy, precision, linearity, and detection limits

These analytical methods form the foundation of quality control systems that ensure the consistent quality of pharmaceutical products.

Stability Studies and Degradation Pathway Analysis

Understanding the formation and behavior of impurities like Felbamate Ethyl Impurity contributes to knowledge about potential degradation pathways of the parent drug. This information guides:

  • Development of stable formulations

  • Establishment of appropriate storage conditions

  • Determination of shelf-life and retest periods

  • Implementation of protective measures against degradation

Such knowledge is valuable throughout the drug development process, from initial formulation studies to long-term stability monitoring.

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